3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid
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Overview
Description
3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid is a chemical compound with the molecular formula C7H9N3O3 It is characterized by the presence of a triazole ring attached to an oxolane ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction yields the triazole ring, which is then further functionalized to form the oxolane and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. Additionally, the carboxylic acid group can participate in electrostatic interactions, further modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,4-triazol-1-yl)oxolane-3-carboxylic acid
- 3-(1H-1,2,3-triazol-1-yl)tetrahydrofuran-3-carboxylic acid
- 3-(1H-1,2,3-triazol-1-yl)oxane-3-carboxylic acid
Uniqueness
3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid is unique due to its specific combination of the triazole and oxolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials .
Properties
CAS No. |
2167134-12-3 |
---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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